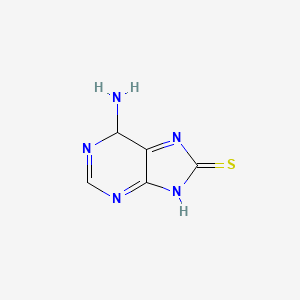
6-Amino-6,9-dihydropurine-8-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-6,9-dihydropurine-8-thione is a purine derivative with a unique structure that includes an amino group at the 6th position and a thione group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6,9-dihydropurine-8-thione typically involves the reaction of 6-amino-7-acetylpurine with an alkali under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C for 2 to 6 hours, followed by de-coloration using activated carbon. The solution is then filtered, neutralized with hydrochloric acid, and cooled to precipitate the product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high purity and yield. The use of continuous reactors and advanced filtration techniques helps in achieving consistent product quality.
化学反応の分析
Types of Reactions
6-Amino-6,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学的研究の応用
6-Amino-6,9-dihydropurine-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antineoplastic agent and its role in treating leukemia.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The compound exerts its effects by incorporating into DNA and RNA, thereby interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This metabolite inhibits purine biosynthesis and nucleotide interconversions, leading to cytotoxic effects .
類似化合物との比較
6-Amino-6,9-dihydropurine-8-thione is similar to other purine derivatives such as:
6-Thioguanine: Shares a similar mechanism of action and is used in leukemia treatment.
2-Aminopurine: Used in molecular biology as a fluorescent probe, but does not have the same therapeutic applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C5H5N5S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
6-amino-6,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |
InChIキー |
ZKYFGQVXWDMOIN-UHFFFAOYSA-N |
正規SMILES |
C1=NC(C2=NC(=S)NC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
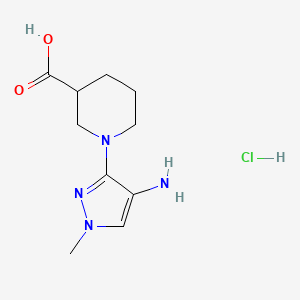
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)
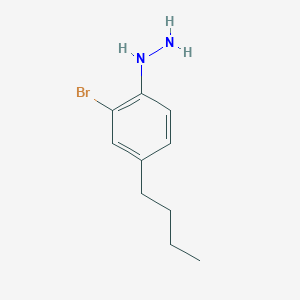
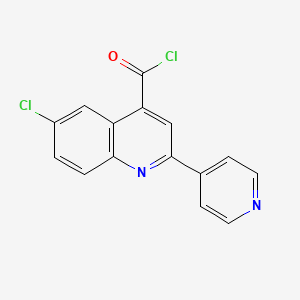


![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
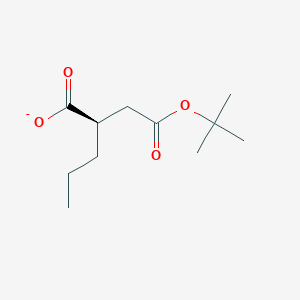
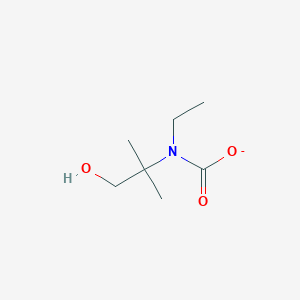
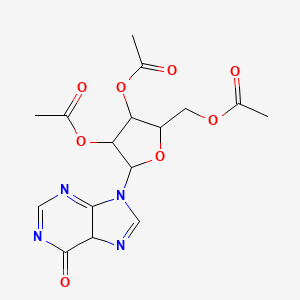
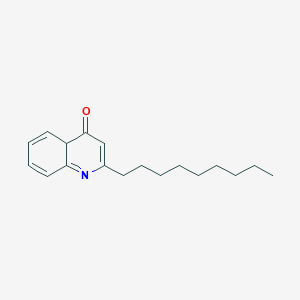
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
